molecular formula C4H12N2O2S B1295353 Sulfamide, tetramethyl- CAS No. 3768-63-6

Sulfamide, tetramethyl-

Cat. No.: B1295353
CAS No.: 3768-63-6
M. Wt: 152.22 g/mol
InChI Key: WIOVVBRSQYYSMV-UHFFFAOYSA-N
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Description

Sulfamide, tetramethyl- is an organosulfur compound characterized by the presence of a sulfamide group with four methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfamide, tetramethyl- typically involves the reaction of sulfamoyl chlorides with amines under controlled conditions. One common method is the Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry, which allows for the efficient preparation of sulfamides. This method involves the activation of sulfamoyl fluorides with calcium triflimide and DABCO, followed by reaction with amines at room temperature .

Industrial Production Methods: Industrial production of sulfamide, tetramethyl- may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Sulfamide, tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonamides.

    Reduction: Reduction reactions can convert sulfamides to amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.

Major Products:

Scientific Research Applications

Sulfamide, tetramethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of sulfamide, tetramethyl- involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as a competitive inhibitor of enzymes involved in folate synthesis, similar to other sulfonamides. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

    Sulfamethoxazole: A commonly used sulfonamide antibiotic.

    Sulfadiazine: Another sulfonamide with antibacterial properties.

    Sulfamethazine: Used in veterinary medicine.

Comparison: Sulfamide, tetramethyl- differs from these compounds in its specific structure and the presence of four methyl groups, which can influence its chemical reactivity and biological activity. Unlike sulfamethoxazole and sulfadiazine, which are primarily used as antibiotics, sulfamide, tetramethyl- has broader applications in materials science and industrial chemistry .

Properties

IUPAC Name

N-(dimethylsulfamoyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S/c1-5(2)9(7,8)6(3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOVVBRSQYYSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191113
Record name N,N,N'N'-Tetramethylsulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3768-63-6
Record name Tetramethylsulfamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfamide, tetramethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1918
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N,N'N'-Tetramethylsulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethylsulfamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLG3MMS9UX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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